Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
Overview
Description
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a useful research compound. Its molecular formula is C10H10ClF6N and its molecular weight is 293.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Action Environment
This compound, like many others with trifluoromethyl groups, plays an important role in various fields, including pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride plays a crucial role in various biochemical reactions. The trifluoromethyl groups in its structure can participate in radical reactions, which are essential in the synthesis of complex organic molecules . This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect the proliferation and apoptosis of various cell types, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA and RNA, thereby influencing the synthesis of proteins and other essential biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, it may degrade into different products, which can have distinct biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of lipids, proteins, and carbohydrates . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . These interactions are essential for understanding the overall impact of this compound on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical research and applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical effects, making it essential to study these localization patterns in detail .
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRIOOGNRJIKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.